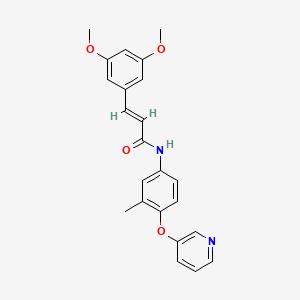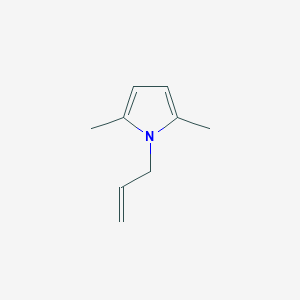![molecular formula C21H16N2O2 B7547948 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7547948.png)
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide, also known as PP2A inhibitor, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the protein phosphatase 2A (PP2A), which is a key regulator of many cellular processes.
Mécanisme D'action
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide inhibits this compound by binding to the catalytic subunit of the enzyme. This binding prevents the dephosphorylation of many cellular proteins, leading to the accumulation of phosphorylated proteins and the disruption of cellular processes. The inhibition of this compound by this compound has been shown to activate the MAPK/ERK and PI3K/Akt signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The inhibition of this compound by this compound has been shown to have various biochemical and physiological effects. In cancer cells, the inhibition of this compound leads to the accumulation of phosphorylated proteins, which disrupts cellular processes and leads to cell cycle arrest and apoptosis. In animal models of neurodegenerative diseases, this compound has been shown to have neuroprotective effects, possibly due to the activation of the MAPK/ERK and PI3K/Akt signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide in lab experiments include its potent inhibitory effect on this compound, which allows for the study of various cellular processes that are regulated by this compound. Additionally, this compound has been shown to have anticancer and neuroprotective effects, which makes it a promising candidate for the development of new cancer therapies and neuroprotective drugs. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are many future directions for the study of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide. One direction is the development of new cancer therapies that target this compound using this compound or other this compound inhibitors. Another direction is the study of the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound and to investigate its potential toxicity in vivo.
Méthodes De Synthèse
The synthesis of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide involves a multi-step process. The first step involves the reaction of 2-bromoacetophenone with sodium hydride to form 2-acetophenone. The second step involves the reaction of 2-acetophenone with 2-pyridineacetylene in the presence of a palladium catalyst to form 3-(2-pyridin-2-ylethynyl)acetophenone. The final step involves the reaction of 3-(2-pyridin-2-ylethynyl)acetophenone with phenoxyacetic acid in the presence of a coupling agent to form this compound.
Applications De Recherche Scientifique
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been extensively studied in scientific research due to its potent inhibitory effect on this compound. This compound is involved in many cellular processes, including cell cycle regulation, DNA damage repair, and apoptosis. The inhibition of this compound by this compound has been shown to have anticancer effects in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-21(16-25-20-10-2-1-3-11-20)23-19-9-6-7-17(15-19)12-13-18-8-4-5-14-22-18/h1-11,14-15H,16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBBWDGERFWLIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C#CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547871.png)

![5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7547880.png)




![3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide](/img/structure/B7547910.png)

![2,5-bis(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7547926.png)
![Ethyl 4-[[3-(3-cyclopropyl-4,5-dihydroxy-2-oxoimidazol-1-yl)phenyl]sulfamoyl]benzoate](/img/structure/B7547933.png)
![N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B7547953.png)

